molecular formula C26H29NO4S2 B3984112 Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3984112
M. Wt: 483.6 g/mol
InChI Key: VJBUUUDBNPBKAF-UHFFFAOYSA-N
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Description

The compound Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core substituted with two thiophene rings (at positions 4 and 7), a tetrahydrofuran-2-ylmethyl ester group, and an ethylthiophen moiety. Its structural complexity arises from:

  • Ester Group: The tetrahydrofuran-2-ylmethyl ester may influence lipophilicity and conformational flexibility due to ring puckering effects .

Crystallographic analysis of such compounds typically employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structural determination .

Properties

IUPAC Name

oxolan-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4S2/c1-3-18-8-9-22(33-18)25-23(26(29)31-14-17-6-4-10-30-17)15(2)27-19-12-16(13-20(28)24(19)25)21-7-5-11-32-21/h5,7-9,11,16-17,25,27H,3-4,6,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBUUUDBNPBKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiophene vs. The 4-chlorophenyl group in introduces electron-withdrawing effects, which contrast with the electron-rich thiophenes in the target compound, altering reactivity in nucleophilic/electrophilic environments.
  • Ester Group Variations :

    • The tetrahydrofuran-2-ylmethyl ester in the target compound may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates , whereas ethyl esters (in ) are conformationally simpler. This could affect solubility and binding pocket compatibility.

Crystallographic and Hydrogen-Bonding Analysis

  • Crystallography : The target compound’s structure determination likely relied on SHELXL for refinement, given its prevalence in small-molecule studies . Analog exhibited bond angles such as C9—C1—C10 (122.86°) and Cl1—C13 (119.53°), suggesting similar precision in geometric analysis .
  • Hydrogen Bonding : Thiophene sulfur atoms may participate in weaker hydrogen bonds compared to furan oxygen or chlorophenyl halogens. Etter’s graph set analysis could differentiate packing motifs between these compounds.

Research Implications

  • Drug Design : The target compound’s thiophene-rich structure may optimize interactions with sulfur-binding biological targets (e.g., enzymes or receptors), while the tetrahydrofuran ester could enhance membrane permeability.
  • Material Science : Enhanced aromaticity from dual thiophenes may improve charge transport in organic semiconductors compared to furan or chlorophenyl analogs.

Q & A

Basic: What experimental strategies are recommended to optimize the synthesis yield of this compound?

The synthesis involves multi-step organic reactions requiring precise control of reaction conditions. Key strategies include:

  • Solvent selection : Use tetrahydrofuran (THF) to enhance solubility and reaction efficiency, as demonstrated in analogous multi-step syntheses of hexahydroquinoline derivatives .
  • Temperature control : Maintain room temperature during coupling reactions to minimize side products, as abrupt temperature changes can lead to incomplete cyclization .
  • Catalyst optimization : Employ triethylamine (Et₃N) to neutralize byproducts (e.g., HCl) and improve reaction progress .
  • Purification : Use column chromatography post-synthesis to isolate the pure product, as impurities from unreacted thiophene or tetrahydrofuran moieties can reduce yield .

Basic: How is the structural identity and purity of the compound validated in academic research?

A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiophene (δ 6.8–7.2 ppm) and tetrahydrofuran (δ 3.6–4.0 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~660–670 for C₂₉H₃₀N₂O₅S₂) and detects fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, with residual factors (R) <0.05 ensuring accuracy .

Basic: What chemical reactivity is expected due to the compound’s functional groups?

Key reactive sites include:

  • Carboxylate ester : Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives .
  • Oxo group (C=O) : Participates in nucleophilic additions (e.g., Grignard reagents) or condensation reactions .
  • Thiophene rings : Undergo electrophilic substitutions (e.g., bromination at the α-position) .
  • Hexahydroquinoline core : Potential for redox reactions or hydrogenation of the conjugated double bonds .

Advanced: What challenges arise in crystallographic structure determination, and how are they resolved?

Challenges include:

  • Disorder in flexible moieties : The tetrahydrofuran and thiophene groups may exhibit rotational disorder. Mitigated by collecting high-resolution data (≤0.8 Å) and refining anisotropic displacement parameters .
  • Twinned crystals : Use SHELXD for initial structure solution and SHELXL for refinement, leveraging the HKLF5 format to handle twinning .
  • Hydrogen bonding networks : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions like S···O contacts (2.8–3.2 Å) .

Advanced: How can computational modeling predict the compound’s reactivity or supramolecular interactions?

Methodological approaches include:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on conformational stability .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) by aligning thiophene and quinoline moieties into hydrophobic pockets .

Advanced: How do structural modifications influence biological activity in related compounds?

Structure-Activity Relationship (SAR) insights from analogs suggest:

  • Thiophene substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding to inflammatory targets (IC₅₀ reduction by ~40% compared to -OCH₃) .
  • Hexahydroquinoline saturation : Fully saturated cores improve metabolic stability but reduce affinity for redox-sensitive receptors .
  • Ester vs. amide derivatives : Amide analogs show higher solubility but lower membrane permeability in cytotoxicity assays .

Advanced: What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond length deviations >0.05 Å) are addressed by:

  • Cross-validation : Compare NMR-derived dihedral angles with crystallographic torsion angles using Cremer-Pople puckering parameters for ring systems .
  • Dynamic effects : Account for solution-phase conformational flexibility via variable-temperature NMR to reconcile static (X-ray) and dynamic (NMR) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Tetrahydrofuran-2-ylmethyl 4-(5-ethylthiophen-2-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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